
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea, also known as E64d, is a chemical compound that has been widely used in scientific research. E64d is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes.
Aplicaciones Científicas De Investigación
Neuroprotective Properties : A study by Azam et al. (2009) synthesized urea and thiourea derivatives with potential neuroprotective properties, indicating their relevance in the treatment of Parkinson's disease.
Cancer Research : The work of Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showcased significant antiproliferative effects on cancer cell lines, suggesting their utility as potential anticancer agents.
Chemical Synthesis and Characterization : In the field of chemical synthesis, Reeve and Coley (1979) explored the reactions of phenyl(trichloromethyl)carbinol with substituted thioureas, contributing to the understanding of heterocyclic compound formation.
Antioxidant and Anticholinesterase Activities : Kurt et al. (2015) investigated coumarylthiazole derivatives containing aryl urea/thiourea groups, demonstrating inhibitory effects on cholinesterases and antioxidant properties. These findings highlight the potential of these compounds in neurodegenerative diseases and oxidative stress management (Kurt et al., 2015).
Corrosion Inhibition : Mistry et al. (2011) evaluated the effectiveness of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel, emphasizing the compounds' practical applications in material science (Mistry et al., 2011).
Propiedades
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-2-25-17-10-4-3-9-16(17)20-18(22)19-14-7-5-8-15(13-14)21-11-6-12-26(21,23)24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIPDOSNTWVSCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

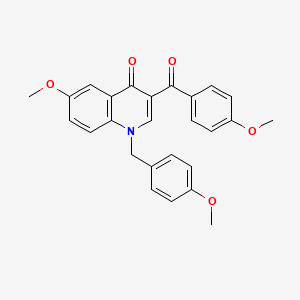
![2-{[(1-Cyanocycloheptyl)carbamoyl]methoxy}-4-methylbenzamide](/img/structure/B2408900.png)
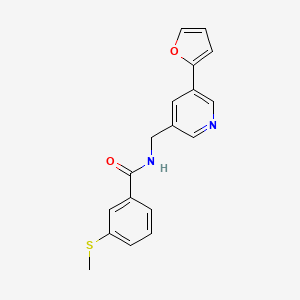
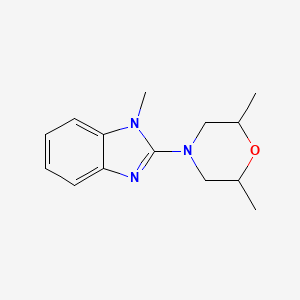
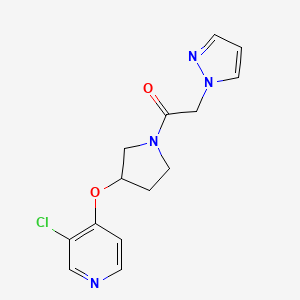
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2408906.png)
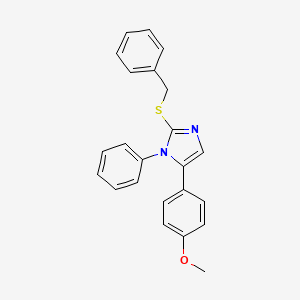
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2408908.png)
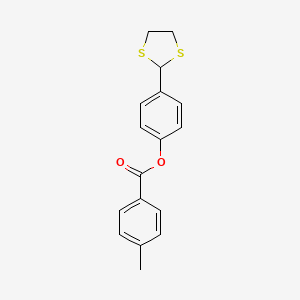
![N-(4-fluorobenzyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408911.png)
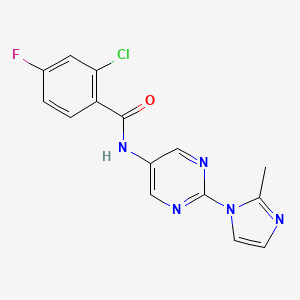
![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)
![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)
![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)